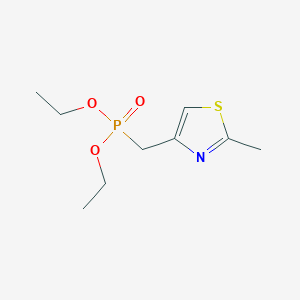
Diethyl 2-methylthiazole-4-methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methylthiazole-4-methylphosphonate is an organophosphorus compound with the molecular formula C9H16NO3PS and a molecular weight of 249.27 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of drug discovery and material synthesis.
Preparation Methods
The synthesis of Diethyl 2-methylthiazole-4-methylphosphonate typically involves the reaction of 2-methylthiazole with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Diethyl 2-methylthiazole-4-methylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters with different alkyl groups.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazole ring or the phosphonate group is substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-methylthiazole-4-methylphosphonate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor in the development of biologically active molecules.
Medicine: Researchers explore its potential in drug discovery, particularly for designing new therapeutic agents.
Industry: It is utilized in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-methylthiazole-4-methylphosphonate involves its interaction with molecular targets through its phosphonate and thiazole functional groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in drug discovery, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Diethyl 2-methylthiazole-4-methylphosphonate can be compared with other similar compounds such as:
Diethyl phosphonate: A simpler phosphonate ester with different reactivity and applications.
Diethyl 4-methylbenzylphosphonate: Another organophosphorus compound with a benzyl group instead of a thiazole ring, leading to different chemical properties and uses
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3PS/c1-4-12-14(11,13-5-2)6-9-7-15-8(3)10-9/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJMIICMXSNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376804 |
Source


|
| Record name | Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-37-0 |
Source


|
| Record name | Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














